molecular formula C25H24N2O2 B2728589 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 371125-34-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No.: B2728589
CAS No.: 371125-34-7
M. Wt: 384.479
InChI Key: NGCCQZCGOHMERK-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3-phenylpropanamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-14-15-23-21(18-22)12-7-17-27(23)25(29)20-10-5-2-6-11-20/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCCQZCGOHMERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline ring is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzoyl group may enhance the compound's ability to interact with specific cancer-related targets.
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Biological Research Applications

In biological studies, this compound is being explored for its role as an enzyme inhibitor:

  • Enzyme Inhibition : The unique structural features allow it to bind to enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents targeting diseases such as diabetes or obesity.

Industrial Applications

Beyond medicinal uses, this compound is also considered for applications in material science:

  • Material Development : Its chemical properties make it suitable for creating polymers or coatings with specific functionalities, which could be advantageous in various industrial applications.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in inflammatory disease management.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes:

  • Estimation Basis : The 3-phenylpropanamide substituent in the target compound increases molecular weight and logP compared to the simpler propanamide derivative . The phenyl group adds aromatic hydrophobicity, elevating logP by ~1.1 units.
  • Morpholine Impact : The morpholinylpropanamine analog introduces a polar heterocycle, likely reducing logP and enhancing solubility compared to aromatic substituents.

Structural and Functional Differences

  • Core Scaffold: All three compounds share the 1,2,3,4-tetrahydroquinoline core but differ in substituents: Target Compound: 1-Benzoyl (rigid, aromatic) and 6-3-phenylpropanamide (hydrophobic). Propanamide Analog : Lacks the phenyl group in the propanamide chain, reducing steric bulk and lipophilicity.
  • Biological Implications :

    • The benzoyl group may enhance binding to hydrophobic pockets in target proteins.
    • The morpholine substituent could improve aqueous solubility, critical for pharmacokinetics.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structural features, including a benzoyl group and a tetrahydroquinoline moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2C_{23}H_{24}N_{2}O_{2} with a molecular weight of approximately 364.45 g/mol. The compound's structure can be represented as follows:

Structure N 1 benzoyl 1 2 3 4 tetrahydroquinolin 6 yl 3 phenylpropanamide\text{Structure }\text{N 1 benzoyl 1 2 3 4 tetrahydroquinolin 6 yl 3 phenylpropanamide}

Biological Activity

Research indicates that this compound exhibits significant biological activities through various mechanisms:

1. Anticancer Properties

Studies have suggested that tetrahydroquinoline derivatives may possess anticancer properties. For instance:

  • Mechanism : The compound potentially inhibits key enzymes involved in cancer cell proliferation and survival.
  • Case Study : In vitro assays demonstrated that the compound reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Research Findings : A study reported that this compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
  • Case Study : Animal models demonstrated a reduction in inflammation markers upon treatment with the compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

TargetMechanismEffect
Enzymes (e.g., kinases)Competitive inhibitionReduced phosphorylation of target proteins
Receptors (e.g., TNF receptors)AntagonismDecreased inflammatory response
DNA/RNA polymerasesIntercalationInhibition of nucleic acid synthesis

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

Table 1: Summary of Key Research Findings

StudyFocusFindings
Chronic Pain ManagementIdentified as a potential inhibitor of Cav3.2 channels in pain pathways
Anticancer ActivityInduced apoptosis in cultured cancer cells; reduced tumor growth in xenograft models
Antimicrobial TestingEffective against MRSA and E. coli; minimum inhibitory concentration (MIC) values established

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